

Application Notes and Protocols for the Synthesis of 3-Phenoxytoluene

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Compound of Interest

Compound Name: 3-Phenoxytoluene

Cat. No.: B042325

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene, is a significant diaryl ether with applications as an intermediate in the synthesis of various valuable compounds, including pyrethroid-type insecticides.[1] This document provides detailed protocols for the synthesis of **3-phenoxytoluene** from m-cresol and phenol, focusing on two primary methods: an aluminum-catalyzed direct condensation and the classical Ullmann condensation. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.

Physicochemical Properties of 3-Phenoxytoluene

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O	[2]
Molecular Weight	184.23 g/mol	[2][3]
Appearance	Liquid	[3]
Boiling Point	271-273 °C	[4]
Density	1.051 g/mL at 25 °C	[4]
IUPAC Name	1-methyl-3-phenoxybenzene	[2]
Synonyms	m-Phenoxytoluene, 3-Methyldiphenyl ether, Phenyl m-tolyl ether	[2][3]

Synthesis Method 1: Aluminum-Catalyzed Condensation of m-Cresol and Phenol

This process involves the direct reaction of m-cresol and phenol in the presence of aluminum or an aluminum phenoxide-forming compound at high temperatures to produce **3-phenoxytoluene**.^[1] This method is advantageous as it directly utilizes the specified starting materials.

Reaction Scheme

Experimental Protocol

Materials:

- m-Cresol
- Phenol
- Aluminum (or an aluminum phenoxide-forming compound like an aluminum alkyl)
- Inert hydrocarbon solvent (optional)

- Toluene
- 33% Sulfuric acid
- Nitrogen gas

Equipment:

- Autoclave
- Stirring mechanism
- Heating and cooling system
- Distillation apparatus

Procedure:

- **Charging the Reactor:** In an autoclave, combine m-cresol, phenol, and aluminum. A useful mole ratio of phenol to m-cresol is between 1:1 and 3:1.^[1] The amount of aluminum should be at least 0.1 gram-atom per mole of the limiting phenolic reactant.^[1] An inert solvent can be added to facilitate stirring, especially if larger amounts of aluminum are used.^[1]
- **Initial Reaction (Formation of Aluminum Phenoxide):** Seal the autoclave and flush it with nitrogen. Heat the mixture to approximately 300 °C. An exothermic reaction will occur, raising the temperature to around 350 °C, which indicates the formation of the aluminum phenoxy intermediate.^[1]
- **Venting and Main Reaction:** Cool the reaction mixture to about 45 °C and vent any pressure. Reseal the autoclave and heat it to 350 °C. Stir the mixture at this temperature for approximately 2.3 hours.^[1] The preferred temperature range for the main reaction is 300-400 °C.^[1]
- **Work-up and Purification:**
 - Cool the autoclave to room temperature.
 - Add toluene to dissolve the reaction product.

- Wash the organic solution with 33% sulfuric acid to remove alumina. Note that phase separation may be slow.[1]
- Separate the organic layer.
- The desired product, **3-phenoxytoluene**, can be isolated from the mixture of diaryl ethers (diphenyl ether and di-(3-methylphenyl)ether) by distillation.

Quantitative Data

The product distribution is highly dependent on the mole ratio of the reactants.

Mole Ratio (Phenol:m-Cresol)	Aluminum (gram-atom)	Temperature (°C)	Product Weight Ratio (DPE:3-PT:DTE)
0.6 : 1.6	0.2	350	1 : 39 : 60
1.0 : 1.0	0.2	350	7 : 52 : 41
1.5 : 0.5	0.2	350	28 : 63 : 9
1.5 : 0.5	0.4	350	56 : 51 : 13
0.5 : 0.5	0.1	375	9 : 47 : 44

DPE: Diphenyl ether; 3-PT: **3-Phenoxytoluene**; DTE: Di-(3-methylphenyl)ether[1]

As shown in the table, a higher proportion of phenol to m-cresol favors the formation of **3-phenoxytoluene** and diphenyl ether over di-(3-methylphenyl)ether.[1]

Synthesis Method 2: Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the synthesis of diaryl ethers. [5][6] In the context of synthesizing **3-phenoxytoluene**, this would typically involve the reaction of a salt of m-cresol (e.g., sodium or potassium m-cresolate) with an aryl halide (e.g., bromobenzene or chlorobenzene) in the presence of a copper catalyst.[5][7]

Reaction Scheme

Experimental Protocol

Materials:

- m-Cresol
- Sodium hydroxide
- Potassium hydroxide
- Chlorobenzene
- Cuprous chloride (CuCl)
- Tris-(3,6-dioxaoctyl)amine (sequestering agent)
- Acidic water
- Alkaline water

Equipment:

- Reaction vessel with a stirrer, condenser, and thermometer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Formation of Sodium m-cresolate: In the reaction vessel, combine 216 g (2 moles) of m-cresol, 60 g (1.5 moles) of sodium hydroxide, 28 g (0.5 moles) of potassium hydroxide, and 60 g of water.
- Reaction Setup: To the mixture of m-cresolates, add 1,250 g (11 moles) of chlorobenzene, which also serves as the solvent.^[7]

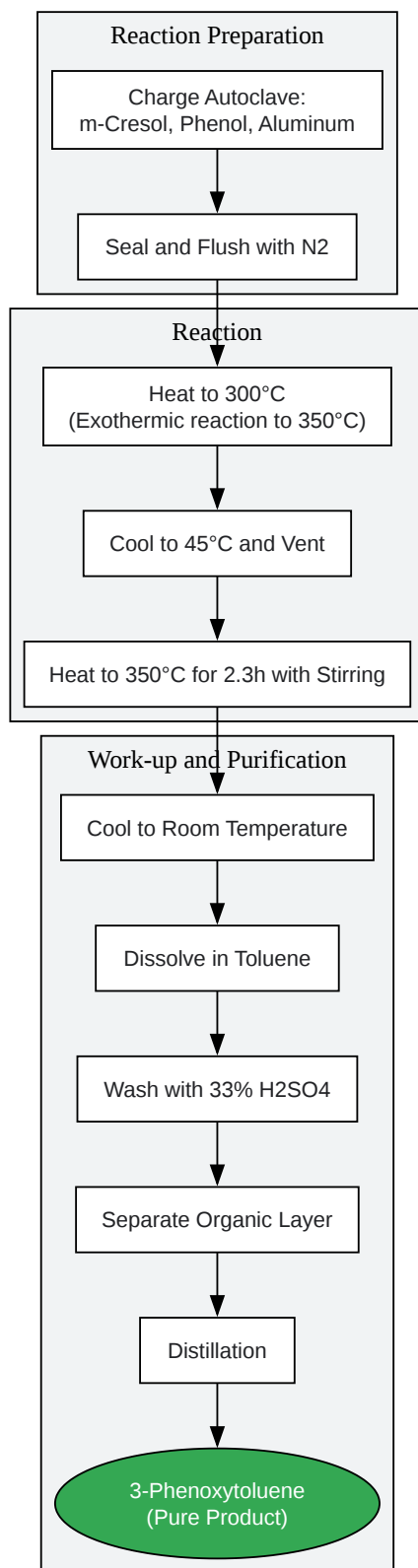
- **Catalyst and Amine Addition:** Add the copper catalyst (e.g., CuCl) and a tertiary amine sequestering agent such as tris-(3,6-dioxaoctyl)amine.[7]
- **Condensation Reaction:** Heat the reaction mixture to a temperature between 100°C and 150°C for 1 to 15 hours.[7] For example, after 6 hours at 135°C, a conversion of 89% with a yield of 97% was reported.[7]
- **Work-up and Purification:**
 - After cooling, extract the sodium chloride with acidic water and then with alkaline water.[7]
 - Separate the organic layer and distill it to obtain pure **3-phenoxytoluene**. The boiling point is approximately 120°C at 5 mmHg.[7]

Key Parameters in Ullmann Condensation

Parameter	Description
Catalyst	Copper compounds such as CuCl, CuBr, CuI, CuOCOCH ₃ , and Cu ₂ O are effective.[7]
Solvent	A high-boiling, polar solvent like N-methylpyrrolidone, nitrobenzene, or dimethylformamide is traditionally used.[5] In some protocols, the aryl halide reactant itself can serve as the solvent.[7]
Temperature	Typically high, often exceeding 210°C in traditional setups.[5] However, with modern catalysts and additives, temperatures between 100°C and 180°C can be employed.[7]
Base	A base such as potassium carbonate or sodium hydroxide is used to deprotonate the phenol.
Ligands	The use of ligands like diamines, acetylacetonate, or L-proline can improve the efficiency of the reaction.[5][8]

Visualizing the Experimental Workflow

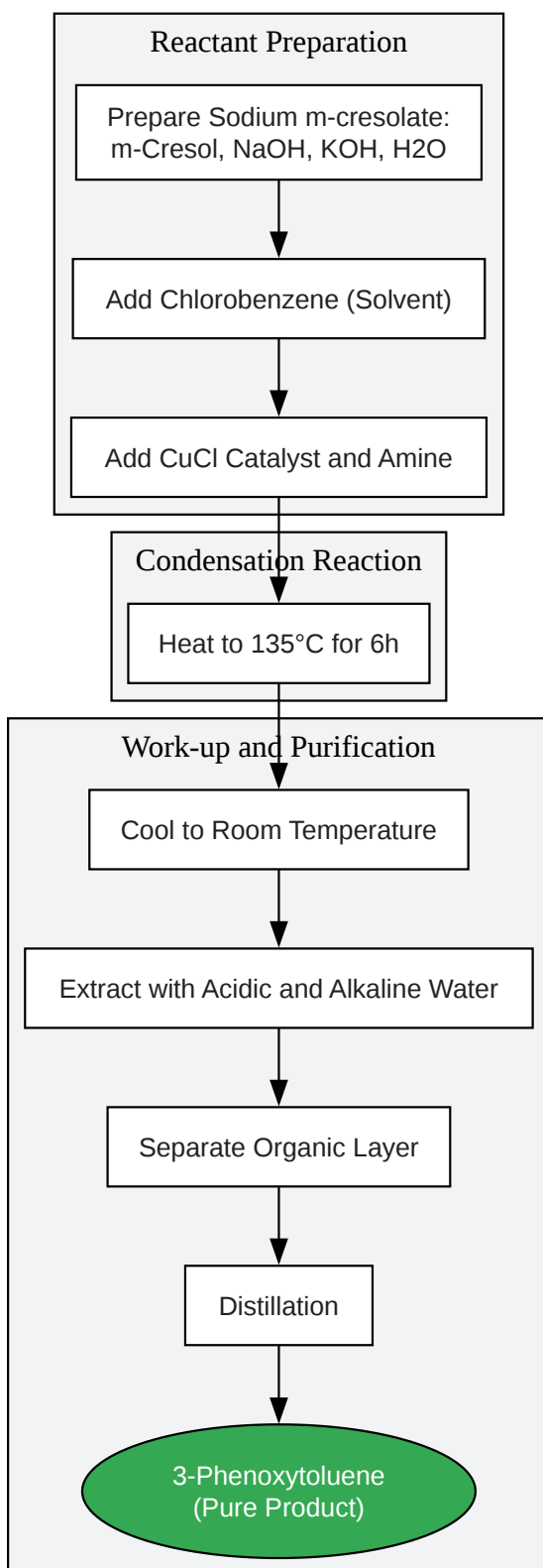
Aluminum-Catalyzed Synthesis Workflow



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Caption: Workflow for Aluminum-Catalyzed Synthesis.

Ullmann Condensation Workflow



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Caption: Workflow for Ullmann Condensation Synthesis.

Conclusion

The synthesis of **3-phenoxytoluene** from m-cresol and phenol can be effectively achieved through either direct aluminum-catalyzed condensation or the Ullmann condensation. The choice of method may depend on the availability of starting materials (e.g., aryl halides for the Ullmann reaction), desired product purity, and the scale of the synthesis. The aluminum-catalyzed method offers a more direct route from the specified phenols, while the Ullmann reaction is a well-established and versatile method for diaryl ether formation. Both protocols require careful control of reaction conditions to achieve optimal yields and purity.

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